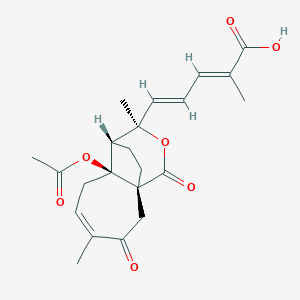
Pseudolaric acid F
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pseudolaric acid F is a natural product found in Larix kaempferi and Pseudolarix amabilis with data available.
常见问题
Basic Research Questions
Q. What methodologies are used to isolate Pseudolaric Acid F from natural sources?
Pseudolaric acids are typically isolated from the root bark of Pseudolarix kaempferi using sequential solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Key steps include:
- Solvent partitioning : Ethyl acetate or dichloromethane fractions are enriched for diterpenoids.
- Column chromatography : Silica gel or reverse-phase HPLC separates pseudolaric acids based on polarity.
- Structural validation : NMR (¹H, ¹³C) and mass spectrometry confirm identity and purity .
Q. How do researchers assess the cytotoxic activity of this compound in vitro?
Standard protocols involve:
- Cell line selection : Use cancer cell lines (e.g., AGS gastric, MCF-7 breast, or DU145 prostate cancer cells) with multidrug-resistant variants for comparative studies.
- Dose-response assays : Treat cells with this compound (0.1–100 μM) for 24–72 hours.
- Viability metrics : MTT or CCK-8 assays quantify IC50 values (Table 1).
Table 1 : Representative IC50 values for pseudolaric acid analogues (adapted from ).
| Cell Line | Pseudolaric Acid B (μM) | Pseudolaric Acid A (μM) |
|---|---|---|
| HL-60 (leukemia) | 0.60 | 2.72 |
| HeLa (cervical) | 2.92 | 6.16 |
Q. What experimental models are used to study this compound’s mechanism of action?
- Apoptosis assays : Flow cytometry (Annexin V/PI staining), caspase-3/8 activation via Western blot, and PARP cleavage analysis .
- Tubulin polymerization inhibition : Spectrophotometric measurement of microtubule assembly in cell-free systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data across studies?
Discrepancies may arise from:
- Cell line heterogeneity : Genetic variations or culture conditions (e.g., serum concentration).
- Compound stability : Pseudolaric acids degrade under light or heat; validate stability via HPLC pre-/post-experiment.
- Assay interference : Mitigate false positives by combining multiple assays (e.g., ATP luminescence + morphological analysis) .
Q. What strategies address challenges in synthesizing this compound?
Synthesis hurdles include stereochemical complexity and reactive intermediates. Methodological insights from Pseudolaric Acid B synthesis include:
- Core construction : Ru-catalyzed [5+2] cycloaddition to form the polyhydroazulene skeleton.
- Quaternary center formation : Alkoxycarbonyl radical cyclization under strict temperature control (−78°C to 25°C).
- Functional group compatibility : Use Ce-based reagents for ketone additions to avoid side reactions .
Q. How can multi-omics approaches elucidate this compound’s polypharmacology?
Integrate:
- Transcriptomics : RNA-seq to identify pathways (e.g., PPARγ, VEGF) modulated post-treatment.
- Proteomics : SILAC labeling to quantify tubulin isoforms or apoptosis regulators (Bcl-2, Bax).
- Metabolomics : LC-MS profiling of lipid metabolism changes in Candida spp. for antifungal studies .
Q. What statistical frameworks are critical for analyzing dose-dependent effects?
- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
- Synergy assessment : Compute combination indices (CI) via Chou-Talalay method for drug co-treatment studies.
- Reproducibility checks : Report mean ± SEM with n ≥ 3 biological replicates; apply ANOVA for multi-group comparisons .
Q. Methodological Best Practices
- Quality control : Source this compound from accredited suppliers (e.g., Sigma-Aldrich, Phytolab) with ≥98% HPLC purity; validate via COA .
- Ethical compliance : Follow ARRIVE guidelines for in vivo studies (e.g., BALB/c-nu/nu mice tumor models) .
- Data transparency : Archive raw NMR/MS spectra in public repositories (e.g., Zenodo) to facilitate reproducibility .
For further reading, consult primary literature via Google Scholar using keywords: "this compound" cytotoxicity synthesis mechanism .
属性
分子式 |
C22H26O7 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC 名称 |
(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-3,11-dioxo-10-oxatricyclo[6.3.2.01,7]tridec-4-en-9-yl]-2-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C22H26O7/c1-13-7-11-22(28-15(3)23)17-8-10-21(22,12-16(13)24)19(27)29-20(17,4)9-5-6-14(2)18(25)26/h5-7,9,17H,8,10-12H2,1-4H3,(H,25,26)/b9-5+,14-6+/t17-,20+,21-,22-/m0/s1 |
InChI 键 |
UBHOILGODYTXTA-MRFLEFCVSA-N |
SMILES |
CC1=CCC2(C3CCC2(CC1=O)C(=O)OC3(C)C=CC=C(C)C(=O)O)OC(=O)C |
手性 SMILES |
CC1=CC[C@@]2([C@H]3CC[C@]2(CC1=O)C(=O)O[C@]3(C)/C=C/C=C(\C)/C(=O)O)OC(=O)C |
规范 SMILES |
CC1=CCC2(C3CCC2(CC1=O)C(=O)OC3(C)C=CC=C(C)C(=O)O)OC(=O)C |
同义词 |
pseudolaric acid F |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















